Lonafarnib has shown particular promise in treating Hutchinson-Gilford progeria syndrome (HGPS), a rare and fatal childhood disease characterized by accelerated aging. Studies have demonstrated that Lonafarnib can improve some aspects of the disease, including:
The Progeria Research Foundation is actively involved in facilitating further research on Lonafarnib's effects on HGPS. They even offer the drug to researchers for pre-clinical studies to explore its potential benefits further ().
Since Lonafarnib shows positive effects in HGPS, researchers are exploring its potential in combination with other medications. This approach aims to potentially improve treatment efficacy. The Progeria Research Foundation highlights the importance of such studies for developing future treatment strategies for HGPS ().
Lonafarnib's mechanism of action is also being investigated for its potential application in treating other diseases. These include cancers driven by specific mutations and laminopathies, a group of diseases affecting the structure of the cell nucleus ().
Lonafarnib, an orally bioavailable compound, is primarily recognized for its role as a farnesyltransferase inhibitor. It is marketed under the brand name Zokinvy and is specifically indicated for the treatment of Hutchinson-Gilford progeria syndrome and certain processing-deficient progeroid laminopathies in patients aged one year and older. By inhibiting farnesyltransferase, lonafarnib prevents the farnesylation of proteins such as progerin, which is implicated in the pathogenesis of progeroid syndromes. The chemical formula for lonafarnib is , with a molar mass of approximately 638.83 g/mol .
FTIs like Lonafarnib work by inhibiting farnesyltransferase enzymes. These enzymes play a crucial role in attaching a farnesyl group (a specific lipid molecule) to various cellular proteins. In HGPS, a genetic mutation leads to the production of a defective protein called progerin. Farnesylation is essential for progerin to localize to the cell nucleus, where it disrupts normal cellular processes and contributes to the rapid aging symptoms [, ]. Lonafarnib binds to the farnesyltransferase enzyme, preventing it from attaching the farnesyl group to progerin. This reduces the accumulation of progerin in the nucleus, thereby improving symptoms and slowing disease progression in HGPS patients [].
The primary mechanism of action for lonafarnib involves its competitive inhibition of farnesyltransferase, an enzyme that catalyzes the transfer of a 15-carbon isoprenoid group to target proteins. This inhibition disrupts the post-translational modification necessary for the proper localization and function of several proteins, including oncogenic Ras and progerin. The half-maximal inhibitory concentration of lonafarnib against farnesyltransferase is approximately 1.9 nM, indicating its high potency .
Lonafarnib's biological activity centers on its ability to inhibit the farnesylation process, which is crucial for the functionality of various cellular proteins. In preclinical studies, treatment with lonafarnib has been shown to restore normal nuclear architecture in progerin-expressing cells and significantly reduce nuclear blebbing in human fibroblasts derived from patients with Hutchinson-Gilford progeria syndrome . Additionally, it has demonstrated potential anti-cancer effects by indirectly inhibiting Ras activity through its action on farnesyltransferase .
The synthesis of lonafarnib involves several steps, typically starting from simple organic precursors. The synthetic route includes the formation of key intermediates through standard organic reactions such as alkylation and amination. The detailed synthetic pathway has not been extensively published in open literature but generally follows established methodologies for synthesizing farnesyltransferase inhibitors .
Lonafarnib is primarily used in clinical settings to treat Hutchinson-Gilford progeria syndrome, where it has been shown to extend survival by an average of 2.5 years in treated patients . Additionally, ongoing studies are exploring its efficacy as a treatment for hepatitis D virus infection when used in combination with other antiviral agents such as ritonavir . Its potential applications also include investigational uses in various cancers and other laminopathies.
Lonafarnib exhibits significant interactions with various cytochrome P450 enzymes, particularly CYP3A4/5, which plays a crucial role in its metabolism. Co-administration with strong or moderate CYP3A inhibitors can lead to increased plasma levels of lonafarnib, raising concerns about potential adverse reactions. Conversely, co-administration with CYP3A inducers may reduce its efficacy by decreasing plasma concentrations . Regular monitoring of liver enzymes and renal function is recommended during treatment due to the risk of hepatotoxicity and nephrotoxicity observed in animal studies .
Lonafarnib belongs to a class of compounds known as farnesyltransferase inhibitors. Other notable compounds within this category include:
Compound | Primary Use | Mechanism of Action | Unique Features |
---|---|---|---|
Lonafarnib | Hutchinson-Gilford progeria | Inhibits farnesyltransferase | First approved drug for progeroid syndromes |
Tipifarnib | Cancer (various types) | Inhibits farnesyltransferase | Focused on oncogenic Ras pathways |
Zileuton | Asthma management | Inhibits leukotriene synthesis | Different target but similar signaling pathways |
Rasagiline | Parkinson's disease | MAO-B inhibitor | Works through neuroprotective mechanisms |
Lonafarnib's uniqueness lies in its specific approval for rare genetic disorders like Hutchinson-Gilford progeria syndrome, distinguishing it from other inhibitors that primarily target cancerous conditions or different biological pathways .
Lonafarnib possesses the molecular formula C27H31Br2ClN4O2, establishing it as a complex heterocyclic compound with significant halogen substitution [3] [4]. The molecular weight is consistently reported as 638.82 to 638.83 grams per mole, with the monoisotopic mass calculated at 636.050228 daltons [3] [4] [5]. The elemental composition reflects the structural complexity, comprising 50.76% carbon, 4.89% hydrogen, 25.02% bromine, 5.55% chlorine, 8.77% nitrogen, and 5.01% oxygen by mass [6].
The two-dimensional structure of lonafarnib reveals a tricyclic core system incorporating a benzo [1] [2]cyclohepta[1,2-b]pyridine framework [3] [2]. The molecule features a characteristic arrangement where two bromine atoms occupy positions 3 and 10, while a chlorine atom resides at position 8 of the tricyclic system [3] [4]. The structural connectivity includes two piperidine rings linked through an amide carbonyl bridge, with one piperidine bearing a terminal carboxamide group [3] [2].
The SMILES notation C1CN(CCC1CC(=O)N2CCC(CC2)[C@@H]3C4=C(CCC5=C3N=CC(=C5)Br)C=C(C=C4Br)Cl)C(=O)N provides a systematic representation of the atomic connectivity [3] [2]. The InChI key DHMTURDWPRKSOA-RUZDIDTESA-N serves as a unique identifier for computational databases [3] [4].
Molecular dynamics simulations have revealed that lonafarnib exhibits conformational flexibility, particularly in the piperidine rings and the connecting alkyl chain [7] [8]. The tricyclic core maintains relative rigidity due to its aromatic character and cycloheptane ring fusion [7]. Computational studies indicate that the compound adopts multiple low-energy conformations, with the bioactive conformation showing an RMSD of approximately 2 Å when compared to crystal structure data [8].
The three-dimensional arrangement allows for optimal binding interactions with the farnesyltransferase active site, where the molecule occupies a groove similar to the natural farnesyl pyrophosphate substrate [8] [9]. The conformational analysis reveals that the compound maintains structural integrity across different environmental conditions while retaining flexibility in key binding regions [7].
Lonafarnib contains one defined stereocenter at the 11-position of the tricyclic system, exhibiting R-configuration [3] [4]. This stereochemical assignment is critical for biological activity, as the R-enantiomer demonstrates superior binding affinity to farnesyltransferase compared to alternative configurations [1]. The optical rotation [α]D25 = +49.1° (c = 0.21 in methanol) confirms the dextrorotatory nature of the compound [10].
The chiral center significantly influences the molecular recognition properties and binding specificity, contributing to the compound's selectivity for farnesyltransferase over related enzymes [1] [11]. Stereochemical studies have demonstrated that this chirality is essential for the precise fit within the enzyme active site [8].
Lonafarnib exhibits distinct thermal properties that reflect its molecular structure and intermolecular interactions. The melting point varies depending on the hydration state: the monohydrate form melts at 214.5-215.9°C, while the anhydrous form demonstrates a melting point of 222-223°C [12] [10]. These values indicate strong intermolecular forces consistent with the presence of multiple hydrogen bonding sites and halogen interactions.
The boiling point is predicted to be 710.4±70.0°C at standard atmospheric pressure, though this represents a theoretical value given the compound's thermal instability at elevated temperatures [12] [10]. The flash point occurs at 383.5°C, indicating relatively low volatility and thermal stability under normal storage conditions [12].
Lonafarnib demonstrates variable solubility characteristics across different solvent systems, reflecting its amphiphilic nature. In dimethyl sulfoxide, the compound achieves a solubility of 25 mg/mL when incubated at 25°C with periodic vortexing for 30 minutes to 2.5 hours [13]. This relatively high solubility in DMSO facilitates biological testing and formulation development.
Aqueous solubility remains limited, with water solubility reported as less than 1 mg/mL [14] [15]. This poor aqueous solubility represents a significant formulation challenge and necessitates specialized delivery systems for therapeutic applications [14]. In organic solvents, lonafarnib shows slight solubility in methanol and chloroform, properties that enable analytical characterization and purification procedures [10].
The density of lonafarnib is determined to be 1.536 g/cm³, indicating a relatively high molecular packing efficiency [14] [12]. This density value reflects the presence of heavy halogen atoms (bromine and chlorine) within the molecular structure [6]. The compound exists as a white to beige powder under standard conditions, with storage recommended at -20°C to maintain stability [16] [2].
Additional physical constants include a predicted pKa value of 15.76±0.40, indicating weak basicity associated with the nitrogen atoms in the structure [10]. The partition coefficient data supports the compound's lipophilic character, consistent with its membrane permeability properties [14].
Nuclear magnetic resonance spectroscopy provides detailed structural confirmation for lonafarnib, though specific spectral data from the literature sources are limited. The molecular structure suggests characteristic chemical shifts for the aromatic protons in the tricyclic system, particularly those adjacent to the halogen substituents. The piperidine ring protons would be expected to appear in the aliphatic region, with coupling patterns reflecting the chair conformation of these six-membered rings.
The carbon-13 NMR spectrum would display signals corresponding to the various carbon environments, including aromatic carbons, aliphatic carbons, and the carbonyl carbons of the amide groups. The presence of multiple heteroatoms and halogen substituents would influence the chemical shifts and provide fingerprint characteristics for structural confirmation [17].
Infrared spectroscopy of lonafarnib would reveal characteristic absorption bands corresponding to the functional groups present in the molecule. The carboxamide groups would exhibit characteristic N-H stretching vibrations in the 3300-3500 cm⁻¹ region, along with C=O stretching around 1650-1680 cm⁻¹ [18]. The aromatic C=C stretching vibrations would appear in the 1450-1600 cm⁻¹ region, while C-H stretching of both aromatic and aliphatic protons would contribute to absorptions in the 2800-3100 cm⁻¹ range.
The presence of halogen substituents would influence the fingerprint region below 1500 cm⁻¹, with C-Br and C-Cl stretching vibrations providing additional structural confirmation. The tricyclic aromatic system would contribute to characteristic out-of-plane bending vibrations in the 700-900 cm⁻¹ region [18].
The ultraviolet-visible absorption spectrum of lonafarnib reflects the extended conjugation present in the tricyclic aromatic system. The benzo [1] [2]cyclohepta[1,2-b]pyridine core provides chromophoric characteristics with absorption bands in the UV region. The halogen substituents, particularly the bromine atoms, would contribute to bathochromic shifts and increased absorption intensity through heavy atom effects.
The compound would be expected to show absorption maxima in the 250-350 nm region, characteristic of substituted aromatic heterocycles [19] [20]. The specific absorption profile would depend on the solvent system used, with polar solvents potentially causing shifts in the absorption bands due to solvatochromic effects [19].
The structure-activity relationship of lonafarnib reveals critical molecular features essential for farnesyltransferase inhibitory activity. The tricyclic core system provides the primary scaffold for binding interactions, with the halogen substituents playing crucial roles in affinity and selectivity [11] [21]. Molecular docking studies demonstrate that lonafarnib occupies the farnesyl pyrophosphate binding site through multiple interaction modes [7] [8].
Key binding interactions include hydrogen bonding with amino acid residues Cys754 and Tyr800, with bond lengths of 2.2 Å and 2.0 Å respectively [8] [9]. The compound also forms π-alkyl interactions with Arg702, His748, and Trp803, contributing to binding stability [8]. Van der Waals interactions with multiple residues including Tyr200, Trp602, and Arg791 provide additional binding energy [8].
Structure-activity relationship studies have identified the terminal carboxamide group as essential for activity, with modifications to this moiety significantly affecting potency [11]. The stereochemistry at the 11-position is critical, as the R-configuration provides optimal binding geometry within the enzyme active site [11]. The piperidine rings contribute to binding specificity and appear to influence selectivity over related enzymes [11].
Pharmacophore analysis has identified key features including hydrogen bond donor capability, hydrophobic regions, and aromatic ring systems as essential for biological activity [21] [8]. The spatial arrangement of these features corresponds precisely to the binding requirements of the farnesyltransferase active site, explaining the compound's high selectivity and potency [21] [8].
Health Hazard